molecular formula C135H199N39O38S B020794 Heplisav CAS No. 104504-34-9

Heplisav

Número de catálogo B020794
Número CAS: 104504-34-9
Peso molecular: 3008.3 g/mol
Clave InChI: NDYBPVSCZMKIEN-PIDTYYQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Heplisav-B is a vaccine used for preventing hepatitis B virus infection in adults. It is also likely to prevent infection with the hepatitis D virus as this virus is only present in people with hepatitis B infection . It contains a protein from the hepatitis B virus . The vaccine is administered intramuscularly, with two doses (0.5 mL each) of Heplisav-B given one month apart .


Synthesis Analysis

Heplisav-B is produced using recombinant DNA technology . The Hepatitis B surface antigen (HBsAg) is expressed in a recombinant strain of Hansenula polymorpha yeast . A study has demonstrated the production of the model Hepatitis B core antigen VLP as a proof-of-concept .


Molecular Structure Analysis

The molecular structure of Heplisav-B involves a protein from the hepatitis B virus . It is adjuvanted with 3000 micrograms cytidine phosphoguanosine (CpG) 1018 adjuvant, a 22-mer phosphothioate oligonucleotide (PS-ODN) comprising microbial DNA-like unmethylated CpG motifs .


Physical And Chemical Properties Analysis

Heplisav-B is a clear to slightly opalescent, colorless to slightly yellow solution . It is a solution for injection supplied as a single-dose prefilled syringe .

Aplicaciones Científicas De Investigación

  • Green Synthesis Applications : Heplisav has been used in the green synthesis of novel biocomposites from treated cellulosic fibers and recycled bio-plastic polylactic acid (Laadila et al., 2017).

  • Vaccine Efficacy : It serves as a novel vaccine candidate using immunostimulatory sequences (ISS) to induce robust immunity against Hepatitis B Virus (HBV), showing seroprotective antibody titers with fewer immunizations compared to other vaccines (Eng et al., 2013).

  • Cost-Effectiveness : HEPLISAV is a cost-effective option in providing high rates of seroprotection and early seroprotection across various populations, from healthcare workers to patients with chronic or end-stage kidney disease (Kuan et al., 2013).

  • Specific Populations : It is particularly effective in patients with chronic liver disease, including cirrhotic patients (Kwon et al., 2021), and has shown efficacy in people living with HIV who failed non-adjuvanted recombinant vaccines (Khaimova et al., 2021).

  • Comparative Efficacy : It demonstrated a higher proportion of subjects achieving seroprotection and a more consistent immune response compared to Engerix-B in three comparative trials (Hyer & Janssen, 2018).

  • Safety Profile : It has a favorable safety profile, with similar incidence rates of new-onset immune-mediated diseases, herpes zoster, and anaphylaxis compared to other vaccines, except for rheumatoid arthritis (Ackerson et al., 2022).

  • FDA Approval : The FDA approved this two-dose hepatitis B virus vaccine for adults 18 years and older (JAMA, 2018).

Mecanismo De Acción

Heplisav-B induces specific antibodies against HBsAg (anti-HBs) . It is comprised of recombinant hepatitis B surface antigen and the CpG 1018 adjuvant, which is a 22-mer PS-ODN immunostimulatory sequence .

Safety and Hazards

The most common side effects with Heplisav-B may include pain at the injection site, headache, feeling generally unwell, tiredness, muscle pain, and fever . Severe allergic reactions, such as anaphylaxis, after a previous dose of any hepatitis B vaccine or to any component of Heplisav-B, including yeast, are contraindications .

Direcciones Futuras

Heplisav-B is currently being used in accordance with official recommendations . The need for a booster dose has not been established . Subjects who are immunocompromised or who have chronic renal failure may require a booster dose . The safety and efficacy of Heplisav-B in children less than 18 years of age have not been established .

Propiedades

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]oxy-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSXSWRZQFPVTJ-ZQQKUFEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H199N39O38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3008.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heplisav

CAS RN

104504-34-9
Record name Hepatitis B virus pre-S region fragment 120-145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.